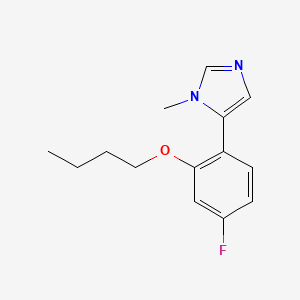

5-(2-butoxy-4-fluorophenyl)-1-methyl-1H-imidazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Imidazole derivatives are a class of compounds widely studied for their diverse chemical and biological activities. While the specific compound "5-(2-butoxy-4-fluorophenyl)-1-methyl-1H-imidazole" does not directly appear in research databases, related imidazole derivatives exhibit significant pharmacological properties and synthetic interest.

Synthesis Analysis

The synthesis of imidazole derivatives involves strategic structural modifications to enhance biological activity and pharmacokinetic profiles. For example, a study on a similar imidazole derivative outlines the optimization of lipophilicity and metabolic stability to improve bioavailability and reduce toxicity, highlighting the importance of structural modifications in developing effective compounds (Mano et al., 2004).

Molecular Structure Analysis

X-ray crystallography and spectroscopic methods, such as IR, Mass, and NMR spectroscopy, are essential for characterizing the molecular structure of imidazole derivatives. Studies reveal the importance of intermolecular interactions and the electronic environment around the imidazole ring, affecting the compound's reactivity and properties (Jayashree et al., 2019).

Aplicaciones Científicas De Investigación

Inhibitors of Enzymatic Activity

One significant application of compounds structurally related to 5-(2-butoxy-4-fluorophenyl)-1-methyl-1H-imidazole is as inhibitors of specific enzymes, such as 5-lipoxygenase (5-LO). These inhibitors have shown potential in treating diseases related to inflammation and immune responses. For instance, modifications to enhance the bioavailability and reduce the lipophilicity of such inhibitors have led to compounds with improved in vivo potency and a better toxicological profile, making them practical leads for orally active 5-LO inhibitors (Mano et al., 2004).

Anticancer Applications

Compounds bearing the imidazole core have been synthesized and evaluated for their antiproliferative effects against breast cancer cell lines. Some derivatives exhibited significant antiproliferative effects, outperforming the reference compound cisplatin in certain cases. This indicates the potential of these compounds as leads for developing more effective cancer therapeutics for breast cancer treatment (Karthikeyan et al., 2017).

Drug Delivery Systems

Imidazole-based ionic liquids have been explored for their role in enhancing the solubility and permeability of drugs, such as 5-fluorouracil (5-FU), for dermal delivery. Ionic liquid-in-oil microemulsions prepared using an imidazole-based ionic liquid showed significant enhancement in drug permeation through the skin, suggesting an efficient method to enhance the therapeutic efficacy of poorly permeating drugs (Goindi et al., 2014).

Kinase Inhibition for Therapeutic Applications

Imidazole derivatives have been tested for their ability to inhibit p38 MAP kinase and TNF-α release, demonstrating potential therapeutic applications in treating diseases related to these pathways. Variations in substituents on the imidazole ring have led to potent inhibitors, highlighting the importance of structural modifications for achieving desired biological activities (Koch et al., 2008).

Fluorescence and Biological Activity Studies

The fluorescence properties of certain imidazole derivatives have been explored for potential applications in biological imaging and probes. These studies have demonstrated unique fluorescence effects, which could be leveraged in developing effective fluorescence probes or pharmaceuticals with specific biological activities (Budziak et al., 2019).

Direcciones Futuras

The study of compounds containing an imidazole ring is a rich field of research, given the biological activity of many such compounds. This particular compound could be of interest for further study, given its complex structure and the presence of functional groups that are common in many pharmaceutical compounds .

Propiedades

IUPAC Name |

5-(2-butoxy-4-fluorophenyl)-1-methylimidazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17FN2O/c1-3-4-7-18-14-8-11(15)5-6-12(14)13-9-16-10-17(13)2/h5-6,8-10H,3-4,7H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVEUBRWZZFKMRJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=C(C=CC(=C1)F)C2=CN=CN2C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17FN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(2-butoxy-4-fluorophenyl)-1-methyl-1H-imidazole | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{3-[(4-chlorophenoxy)methyl]-4-methoxybenzylidene}-4-morpholinamine](/img/structure/B5549744.png)

![N-{5-[2-(1-piperidinyl)ethyl]-1,3,4-thiadiazol-2-yl}cyclohexanecarboxamide](/img/structure/B5549751.png)

![4-{[3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazol-5-yl]methyl}-2,3,4,5-tetrahydro-1,4-benzoxazepine](/img/structure/B5549758.png)

![N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(4-methylphenyl)acetamide](/img/structure/B5549775.png)

![2-ethyl-1-[(4-ethylphenyl)sulfonyl]-1H-imidazole](/img/structure/B5549776.png)

![ethyl 2-{[4-(cyanomethyl)piperazin-1-yl]methyl}-5-hydroxy-1-benzofuran-3-carboxylate](/img/structure/B5549786.png)

![4,6-dimethyl-3-{[3-(3-pyridinylmethoxy)-1-piperidinyl]carbonyl}-2(1H)-pyridinone](/img/structure/B5549792.png)

![3-methyl-6-[4-({4-[6-(4-methyl-1-piperidinyl)-3-pyridazinyl]-1-piperazinyl}carbonyl)phenoxy]pyridazine](/img/structure/B5549805.png)

![1-[(4-biphenylylamino)methyl]-2,5-pyrrolidinedione](/img/structure/B5549812.png)

![7-(2,3-dichlorophenyl)-5-methylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B5549824.png)

![N-ethyl-N-[(5-isobutyl-1,2,4-oxadiazol-3-yl)methyl]-4-piperidin-3-ylbenzamide](/img/structure/B5549831.png)